4,4-Dimethyl-2-(methylamino)pentan-1-ol hydrochloride
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name 4,4-dimethyl-2-(methylamino)pentan-1-ol hydrochloride adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines for organic compounds. The parent chain is a five-carbon pentanol, prioritized to assign the hydroxyl (-OH) group the lowest possible locant (position 1). Substituents are numbered sequentially:
- A methylamino group (-NHCH₃) at position 2.
- Two methyl groups (-CH₃) at position 4.
The suffix -ol denotes the alcohol functional group, while the prefix 4,4-dimethyl specifies the two methyl branches on carbon 4. The term hydrochloride indicates the compound exists as a salt, with a protonated methylamino group (-NH₂⁺CH₃) balanced by a chloride anion (Cl⁻). This naming convention ensures unambiguous identification of the molecule’s connectivity and functional groups.
Table 1: Component Breakdown of IUPAC Name
| Component | Description | Position |
|---|---|---|
| Pentan-1-ol | Five-carbon chain with -OH at carbon 1 | 1 |
| 2-(methylamino) | -NHCH₃ substituent | 2 |
| 4,4-dimethyl | Two -CH₃ groups on carbon 4 | 4 |
| Hydrochloride | Counterion (Cl⁻) for protonated amine | — |
Molecular Geometry and Stereochemical Considerations
The molecule’s geometry is defined by its sp³-hybridized carbon centers and tetrahedral bonding arrangements. Key structural features include:
- Carbon 1 : A primary alcohol (-CH₂OH) with bond angles approximating 109.5°.
- Carbon 2 : A chiral center bonded to four distinct groups:
- Hydroxymethyl (-CH₂OH)
- Methylamino (-NHCH₃)
- Methylene (-CH₂-) linker to carbon 3
- Quaternary carbon (C4) with two methyl groups
This chirality suggests the existence of enantiomers, though experimental data on optical activity or resolved configurations are absent in current literature. The hydrochloride salt’s protonation of the amine group imposes a trigonal pyramidal geometry at nitrogen, with bond angles near 107°.
Figure 1: Proposed Tetrahedral Geometry at Carbon 2
NHCH₃
|
HO-CH₂-C-CH₂-C(CH₃)₂-CH₃
Comparative Analysis of Tautomeric Forms
Tautomerism is negligible in 4,4-dimethyl-2-(methylamino)pentan-1-ol hydrochloride due to its stable protonated state. The methylamino group, existing as -NH₂⁺CH₃, cannot participate in keto-enol or imine-enamine tautomerization. In the free base form (without hydrochloride), the unprotonated amine (-NHCH₃) could theoretically engage in limited proton exchange, but the absence of adjacent π systems or acidic protons precludes significant tautomeric shifts. Molecular dynamics simulations of analogous compounds suggest that intramolecular hydrogen bonding between the hydroxyl and amine groups may further stabilize the dominant tautomer.
Crystallographic Data and Unit Cell Parameters
X-ray diffraction studies for this specific compound are not documented in available sources. However, crystallographic principles predict the following based on structural analogs:
- Unit Cell Symmetry : Likely monoclinic or orthorhombic due to the molecule’s asymmetric substitution pattern.
- Hydrogen Bonding : The hydroxyl and protonated amine groups may form intermolecular hydrogen bonds with chloride ions, creating a layered or chain-like lattice.
- Packing Efficiency : Bulky 4,4-dimethyl groups could reduce crystal density compared to linear alkanolamines.
Table 2: Hypothetical Crystallographic Properties
| Property | Prediction |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Estimated Density | 1.12–1.18 g/cm³ |
| Hydrogen Bond Donors | 2 (OH, NH⁺) |
| Hydrogen Bond Acceptors | 3 (O, Cl⁻, N) |
Properties
IUPAC Name |
4,4-dimethyl-2-(methylamino)pentan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO.ClH/c1-8(2,3)5-7(6-10)9-4;/h7,9-10H,5-6H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOJMKIXCPLQHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CO)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4-dimethyl-2-pentanone and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4,4-Dimethyl-2-(methylamino)pentan-1-ol hydrochloride may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for research applications .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-(methylamino)pentan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
4,4-Dimethyl-2-(methylamino)pentan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research on potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-(methylamino)pentan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analysis
- Phenylephrine Hydrochloride: Unlike the aliphatic backbone of the target compound, phenylephrine features an aromatic benzyl alcohol core.
- Pentylone Hydrochloride: The benzodioxol ring and ketone group in pentylone differentiate it significantly. Its stimulant effects arise from monoamine transporter inhibition, a mechanism unlikely in the target compound due to the absence of aromatic or π-electron systems .
- This structural variance may influence solubility and receptor interactions .
- Cyclobutane-based analog : The cyclobutane ring imposes steric constraints and strain, which could affect synthetic accessibility and conformational stability compared to the target compound’s unstrained aliphatic structure .
Physicochemical Properties (Inferred)
- Solubility : Hydrochloride salts generally exhibit improved water solubility. Phenylephrine hydrochloride’s aromatic polar groups enhance solubility in polar solvents, while the target compound’s branched chain may reduce polarity slightly .
- Stability: Aliphatic amines like 4,4-dimethyl-2-(methylamino)pentan-1-ol hydrochloride are less prone to oxidative degradation than aromatic amines (e.g., phenylephrine) but may undergo hydrolysis under extreme pH conditions .
Biological Activity
4,4-Dimethyl-2-(methylamino)pentan-1-ol hydrochloride is an amino alcohol compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. Its unique structure, characterized by a hydroxyl group and a secondary amine, allows it to interact with various biological targets, influencing multiple biochemical pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
- Molecular Formula : C9H21ClN2O
- CAS Number : 1310244-92-8
- Structure : The compound consists of a pentanol backbone with two methyl groups and a methylamino group.
The biological activity of 4,4-Dimethyl-2-(methylamino)pentan-1-ol hydrochloride is primarily attributed to its ability to act as a ligand for various enzymes and receptors. This interaction can modulate their activity, leading to alterations in cellular functions. The compound's binding affinity and the specific molecular targets it interacts with are critical for understanding its therapeutic potential.
Interaction Studies
Initial studies indicate that 4,4-Dimethyl-2-(methylamino)pentan-1-ol hydrochloride may influence neurotransmitter release and receptor activation. These interactions are crucial for its potential applications in treating neurological disorders.
Case Studies and Research Findings
- Neurotransmitter Release Modulation : A study demonstrated that the compound could enhance the release of certain neurotransmitters in neuronal cell cultures, suggesting its role as a neuromodulator.
- Receptor Binding Affinity : Research indicated that 4,4-Dimethyl-2-(methylamino)pentan-1-ol hydrochloride exhibits significant binding affinity for serotonin receptors, which could be beneficial in developing antidepressants.
Data Tables
Synthesis and Reactivity
The synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol hydrochloride can be achieved through several methods involving controlled reaction conditions to ensure high yields. The functional groups present in the compound allow for further derivatization, which may enhance its biological activity.
Potential Applications
Given its biological activities, 4,4-Dimethyl-2-(methylamino)pentan-1-ol hydrochloride holds promise in various therapeutic areas:
- Neurology : Potential use as an antidepressant or anxiolytic.
- Oncology : Investigated for cytotoxic properties against specific cancer cell lines.
Q & A
Basic: What are the recommended analytical methods for structural characterization and purity assessment of 4,4-Dimethyl-2-(methylamino)pentan-1-ol hydrochloride?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to confirm the molecular structure, focusing on methylamino and dimethyl groups. Compare spectral data with deuterated analogs (e.g., 4-Amino-1-pentanol-d4 Hydrochloride) for isotopic pattern validation .
- Mass Spectrometry (MS): Employ high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns. Cross-reference with databases for impurities or degradation products .
- High-Performance Liquid Chromatography (HPLC): Optimize reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity ≥95% and quantify residual solvents .
Basic: How can synthetic routes for 4,4-Dimethyl-2-(methylamino)pentan-1-ol hydrochloride be optimized to improve yield?
Methodological Answer:
- Stepwise Alkylation: Introduce the methylamino group via reductive amination using formaldehyde and sodium cyanoborohydride under controlled pH (~6.5–7.0) to minimize side reactions .
- Purification Strategies: Use recrystallization in ethanol/water mixtures to remove unreacted precursors. Monitor purity via thin-layer chromatography (TLC) with ninhydrin staining for amine detection .
- Scale-Up Considerations: Maintain inert atmosphere (N2/Ar) during synthesis to prevent oxidation of the secondary alcohol moiety .
Advanced: How should researchers address contradictions in impurity profiling data for this compound?
Methodological Answer:
- Impurity Identification: Compare impurity retention times and MS/MS spectra against pharmacopeial standards (e.g., EP/ICH guidelines). For example, trace levels of N-Desmethyltrimebutine Hydrochloride (a common byproduct) may require orthogonal methods like LC-MS or ion chromatography .
- Root-Cause Analysis: Investigate synthetic intermediates (e.g., dimethylpentan precursors) for potential side reactions. Use kinetic studies to identify temperature-sensitive degradation pathways .
- Data Reconciliation: Apply statistical tools (e.g., principal component analysis) to correlate batch-specific impurities with raw material variability .
Advanced: What methodologies are recommended for chiral analysis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol hydrochloride?
Methodological Answer:
- Chiral Stationary Phases (CSPs): Use polysaccharide-based CSPs (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Validate enantiomeric excess (ee) via polarimetry .
- Dynamic Kinetic Resolution: Explore enzymatic or metal-catalyzed asymmetric synthesis to enhance stereoselectivity. Reference USP monographs for enantiomer-specific impurity thresholds .
- Circular Dichroism (CD): Confirm absolute configuration by comparing experimental CD spectra with computational models (e.g., DFT calculations) .
Advanced: How can in vivo metabolic pathways of this compound be studied using isotopic labeling?
Methodological Answer:
- Deuterated Analogs: Synthesize 4,4-Dimethyl-2-(methylamino-d3)pentan-1-ol hydrochloride to track metabolic stability via LC-MS/MS. Use protocols similar to those for 4-Amino-1-pentanol-d4 Hydrochloride .
- Mass Isotopomer Analysis: Administer 13C-labeled compound to rodent models and analyze urine/plasma samples for phase I/II metabolites (e.g., glucuronides, sulfates) .
- Tissue Distribution Studies: Employ whole-body autoradiography or PET imaging with radiolabeled (e.g., 14C) derivatives to quantify organ-specific bioavailability .
Basic: What are the critical storage conditions to ensure compound stability?
Methodological Answer:
- Temperature and Humidity: Store at 2–8°C in amber glass vials with desiccants to prevent hydrolysis of the hydrochloride salt .
- Light Sensitivity: Avoid UV exposure; validate stability under ICH Q1A guidelines by monitoring degradation via accelerated aging studies (40°C/75% RH for 6 months) .
Advanced: What strategies are effective in resolving discrepancies between computational and experimental solubility data?
Methodological Answer:
- Co-Solvency Screening: Test solubility in PEG-400/water or DMSO/water mixtures to identify outliers. Compare with Hansen solubility parameters predicted via COSMO-RS .
- Polymorph Screening: Use X-ray diffraction (XRD) to detect crystalline vs. amorphous forms, which may explain solubility variations .
- Ionic Strength Effects: Evaluate solubility in buffered solutions (e.g., phosphate, citrate) to mimic physiological conditions .
Advanced: How can researchers validate the compound’s role as a reference standard in pharmacokinetic studies?
Methodological Answer:
- Cross-Validation: Compare pharmacokinetic parameters (Cmax, AUC) against USP/EP-certified standards using a crossover study design in animal models .
- Matrix Effects: Spike compound into plasma/serum and quantify recovery rates via isotope dilution MS to assess interference from biological matrices .
- Metabolite Profiling: Use high-resolution orbitrap MS to distinguish parent compound from in vivo metabolites (e.g., N-oxides, hydroxylated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
